2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene
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Overview
Description
2,3,5-Triazabicyclo[420]octa-3,5,7-triene is a unique bicyclic compound characterized by its triazabicyclo structure
Preparation Methods
The synthesis of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene typically involves a series of reactions starting from terminal aryl alkynes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Chemical Reactions Analysis
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities . In the industrial sector, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene can be compared with other similar compounds such as bicyclo[4.2.0]octa-1,3,5-triene and azabicyclo[4.2.0]octa-1,3,5-trien-8-one . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of three nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
23778-61-2 |
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Molecular Formula |
C5H5N3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
2,3,5-triazabicyclo[4.2.0]octa-3,5,7-triene |
InChI |
InChI=1S/C5H5N3/c1-2-5-4(1)6-3-7-8-5/h1-3,5,8H |
InChI Key |
UHUHOWFDRKFQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NNC21 |
Origin of Product |
United States |
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